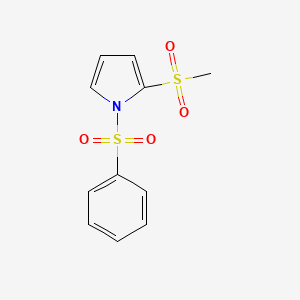
2-(1-Methoxyvinyl)isonicotinonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(1-Methoxyvinyl)isonicotinonitrile is an organic compound that features a methoxyvinyl group attached to an isonicotinonitrile core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Methoxyvinyl)isonicotinonitrile typically involves the reaction of isonicotinonitrile with methoxyvinyl precursors under specific conditions. One common method involves the use of palladium-catalyzed coupling reactions. For instance, a typical procedure might include the reaction of isonicotinonitrile with a methoxyvinyl halide in the presence of a palladium catalyst and a base such as triethylamine .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the palladium-catalyzed coupling reactions to ensure high yield and purity.
化学反应分析
Types of Reactions
2-(1-Methoxyvinyl)isonicotinonitrile can undergo various chemical reactions, including:
Oxidation: The methoxyvinyl group can be oxidized under appropriate conditions.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The methoxyvinyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation can be employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Oxidation of the methoxyvinyl group can lead to the formation of aldehydes or carboxylic acids.
Reduction: Reduction of the nitrile group results in the formation of primary amines.
Substitution: Substitution reactions can yield a variety of derivatives depending on the nucleophile used.
科学研究应用
2-(1-Methoxyvinyl)isonicotinonitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It may be used in the production of specialty chemicals and materials with unique properties
作用机制
The mechanism of action of 2-(1-Methoxyvinyl)isonicotinonitrile involves its interaction with specific molecular targets. For instance, it can act as an inhibitor or activator of certain enzymes, depending on its structure and the functional groups present. The methoxyvinyl group can participate in various biochemical pathways, influencing the compound’s overall activity .
相似化合物的比较
Similar Compounds
- 2-Methoxyisonicotinonitrile
- 3-Methoxyvinylisonicotinonitrile
- 4-Methoxyvinylisonicotinonitrile
Uniqueness
2-(1-Methoxyvinyl)isonicotinonitrile is unique due to the specific positioning of the methoxyvinyl group, which can significantly influence its reactivity and interaction with biological targets. This unique structure can lead to distinct properties and applications compared to its analogs .
属性
分子式 |
C9H8N2O |
|---|---|
分子量 |
160.17 g/mol |
IUPAC 名称 |
2-(1-methoxyethenyl)pyridine-4-carbonitrile |
InChI |
InChI=1S/C9H8N2O/c1-7(12-2)9-5-8(6-10)3-4-11-9/h3-5H,1H2,2H3 |
InChI 键 |
PYFFNBYLOFOBIN-UHFFFAOYSA-N |
规范 SMILES |
COC(=C)C1=NC=CC(=C1)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



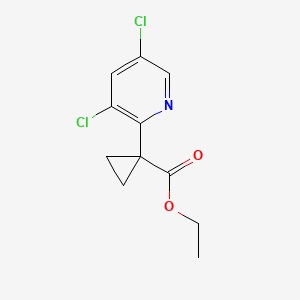

![5-[4-(tert-Butoxy)phenyl]-1H-1,2,4-triazole](/img/structure/B13683237.png)
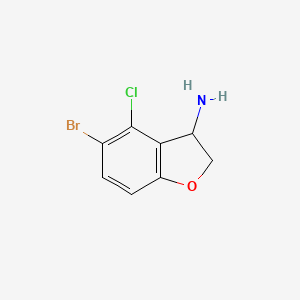

![1-[4-(Trifluoromethyl)benzyl]azetidine](/img/structure/B13683257.png)
![Ethyl 9-(Benzyloxy)-10-methoxy-6-methyl-2-oxo-2,6,7,11b-tetrahydro-1H-pyrido[2,1-a]isoquinoline-3-carboxylate](/img/structure/B13683259.png)
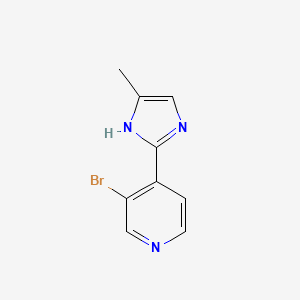

![7-Methoxy-2-(2-pyridyl)imidazo[1,2-a]pyridine](/img/structure/B13683272.png)
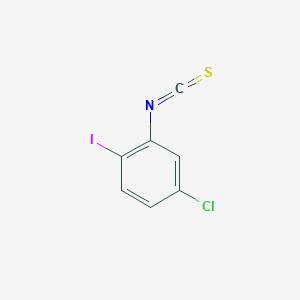
![2,3,4-Trimethoxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B13683279.png)
